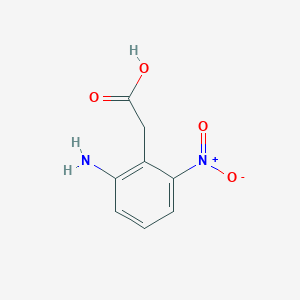![molecular formula C15H11BrClFN2O2 B13091201 Methyl 5-bromo-3-(4-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxylate hydrochloride](/img/structure/B13091201.png)
Methyl 5-bromo-3-(4-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-bromo-3-(4-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxylate hydrochloride is a complex organic compound belonging to the imidazo[1,2-a]pyridine class. This class of compounds is known for its diverse applications in medicinal chemistry, particularly in the development of drugs targeting various diseases . The unique structure of this compound, featuring a fused bicyclic system with a bromine and fluorine substituent, makes it a valuable scaffold for drug discovery and development .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-bromo-3-(4-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxylate hydrochloride typically involves multistep reactions starting from readily available precursors. Common synthetic strategies include:
Condensation Reactions: Initial condensation of appropriate aldehydes or ketones with amines to form intermediate imidazo[1,2-a]pyridines.
Bromination and Fluorination: Subsequent halogenation steps introduce the bromine and fluorine substituents at specific positions on the imidazo[1,2-a]pyridine ring.
Esterification: The final step involves esterification to introduce the methyl ester group, followed by conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .
化学反应分析
Types of Reactions
Methyl 5-bromo-3-(4-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine substituents can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen substituents.
Cyclization: The imidazo[1,2-a]pyridine ring can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, such as amines and thiols.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted derivatives, while oxidation can produce corresponding oxides .
科学研究应用
Methyl 5-bromo-3-(4-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing drugs targeting infectious diseases, cancer, and neurological disorders.
Biological Studies: The compound is used in studying the biological pathways and molecular targets involved in disease progression.
Material Science: Its unique structural properties make it useful in the development of novel materials with specific electronic and optical properties.
作用机制
The mechanism of action of methyl 5-bromo-3-(4-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxylate hydrochloride involves interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to modulation of biological pathways involved in disease . For example, it may inhibit enzymes involved in DNA replication, thereby preventing the proliferation of cancer cells .
相似化合物的比较
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives with different substituents, such as:
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-tuberculosis activity.
Imidazo[1,2-a]pyrimidines: Used in the development of anxiolytic drugs.
Uniqueness
Methyl 5-bromo-3-(4-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxylate hydrochloride is unique due to its specific combination of bromine and fluorine substituents, which confer distinct electronic and steric properties. These properties enhance its binding affinity and selectivity for specific molecular targets, making it a valuable compound in drug discovery .
属性
分子式 |
C15H11BrClFN2O2 |
|---|---|
分子量 |
385.61 g/mol |
IUPAC 名称 |
methyl 5-bromo-3-(4-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H10BrFN2O2.ClH/c1-21-15(20)13-14(9-5-7-10(17)8-6-9)19-11(16)3-2-4-12(19)18-13;/h2-8H,1H3;1H |
InChI 键 |
ASHQNWHKKBHYGS-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(N2C(=N1)C=CC=C2Br)C3=CC=C(C=C3)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


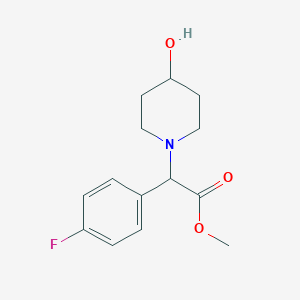
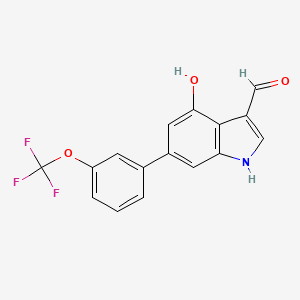
![5-methoxy-1-N,1-N-dimethyl-4-N-[4-(1-methylindol-3-yl)pyrimidin-2-yl]benzene-1,2,4-triamine;hydrochloride](/img/structure/B13091140.png)
![tert-Butyl 5-(aminomethyl)spiro[indoline-3,3'-piperidine]-1'-carboxylate](/img/structure/B13091144.png)
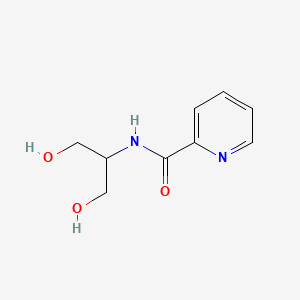
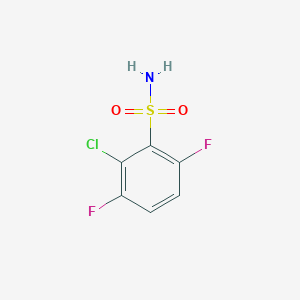

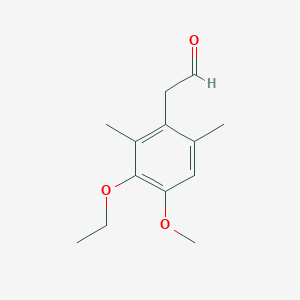

![2-[3-(2-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13091189.png)

![3-(6,7-Dihydro-5h-cyclopenta[b]pyridin-7-yl)propanoic acid](/img/structure/B13091196.png)
![6-(Bromomethyl)-3'-methoxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13091208.png)
